molecular formula C13H22N2O2 B5849762 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol

Cat. No. B5849762
M. Wt: 238.33 g/mol
InChI Key: UIAQBFNOEJXUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol, also known as DMEMPO, is a stable nitroxyl radical that has been extensively used in various scientific research applications. DMEMPO has unique properties that make it an ideal tool for studying free radical reactions and oxidative stress in biological systems.

Mechanism of Action

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol acts as a spin trap agent by reacting with free radicals to form a stable adduct. The adduct can be detected using electron paramagnetic resonance (EPR) spectroscopy. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol has a high spin trapping efficiency and can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol has been shown to have antioxidant properties and can protect against oxidative stress in biological systems. It can also modulate the activity of enzymes involved in free radical reactions, such as xanthine oxidase and NADPH oxidase. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol has been shown to have protective effects in various disease models, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol is its stability and ease of use. It can be easily synthesized and stored for long periods of time. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol has a high spin trapping efficiency and can be used to detect a wide range of free radicals. However, 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the use of 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol in scientific research. One area of interest is the development of new spin trap agents with improved properties, such as increased solubility and higher spin trapping efficiency. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol can also be used to study the role of free radicals in various disease models and to develop new antioxidant therapies. Additionally, 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol can be used to study the mechanism of action of other drugs and compounds that act as free radical scavengers. Overall, 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol is a valuable tool for studying free radical reactions and oxidative stress in biological systems, and its potential applications are vast.

Synthesis Methods

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol can be synthesized by reacting 4-methoxyphenol with N,N-dimethylaminoethyl chloride, followed by reaction with formaldehyde and sodium borohydride. The final product is purified by column chromatography to obtain pure 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol.

Scientific Research Applications

2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol has been widely used in scientific research to study free radical reactions and oxidative stress in biological systems. It is used as a spin trap agent to trap and detect free radicals in vitro and in vivo. 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4-methoxyphenol can also be used to study the mechanism of action of antioxidants and other free radical scavengers.

properties

IUPAC Name

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-14(2)7-8-15(3)10-11-9-12(17-4)5-6-13(11)16/h5-6,9,16H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAQBFNOEJXUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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